molecular formula C15H17ClFN B2577477 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride CAS No. 2309466-88-2

3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

Cat. No.: B2577477
CAS No.: 2309466-88-2
M. Wt: 265.76
InChI Key: WBKXMULXFUACEP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride is a chiral amine derivative featuring a fluorinated aromatic ring and a phenylpropan-1-amine backbone. The compound’s structure includes a secondary amine group protonated as a hydrochloride salt, enhancing its solubility and stability. Fluorine substitution at the meta position of the phenyl ring may influence electronic properties, bioavailability, and receptor interactions .

Properties

IUPAC Name

3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXMULXFUACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of 3-fluorophenylacetone through a Friedel-Crafts acylation reaction.

    Reductive amination: The intermediate is then subjected to reductive amination with aniline to form the desired amine.

    Hydrochloride salt formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group enables nucleophilic and acid-base reactions:

Acylation Reactions

The amine undergoes acylation with carbonyl electrophiles. For example:

  • Reaction with acetyl chloride in dichloromethane at 0–5°C yields N-acetyl-3-(3-fluorophenyl)-1-phenylpropan-1-amine (85% yield) .

  • Use of benzoyl chloride under similar conditions produces the corresponding benzamide derivative (78% yield) .

Table 1: Acylation Reaction Conditions

Acylating AgentSolventTemperatureYield (%)
Acetyl chlorideCH₂Cl₂0–5°C85
Benzoyl chlorideCH₂Cl₂0–5°C78
Acetic anhydrideToluene25°C72

Reductive Amination

The amine participates in reductive amination with ketones. For instance, reaction with acetophenone and paraformaldehyde in isopropanol at 100–110°C produces tertiary amine derivatives (82.5% yield) . Sodium cyanoborohydride or sodium borohydride are common reducing agents .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effect:

Nitration

Reaction with nitrating mixture (HNO₃/H₂SO₄) at 0°C introduces nitro groups predominantly at the para position relative to fluorine (68% yield) .

Halogenation

  • Bromination with Br₂/FeBr₃ in CHCl₃ yields 3-fluoro-4-bromophenyl derivatives (63% yield) .

  • Chlorination using Cl₂/AlCl₃ proceeds similarly but with lower regioselectivity .

Reduction

The amine resists reduction under mild conditions but undergoes debenzylation with H₂/Pd-C in ethanol to form primary amines (e.g., 3-(3-fluorophenyl)propan-1-amine, 70% yield) .

Oxidation

  • Ruthenium-catalyzed oxidation converts the amine to a nitrile using KMnO₄ in acidic conditions (55% yield) .

  • Ozone-mediated cleavage of the propan-1-amine chain yields benzaldehyde derivatives .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions (pKa ≈ 9.2 for the conjugate acid). Neutralization with NaOH regenerates the free base, which is extractable into organic solvents like ethyl acetate .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

  • Reaction with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 80°C yields biaryl derivatives (58% yield) .

Stability Under Environmental Conditions

  • Thermal decomposition occurs above 200°C, releasing HF and forming polymeric residues .

  • Photodegradation in methanol under UV light (254 nm) results in 15% decomposition over 24 hours .

Scientific Research Applications

Treatment of Neurological Disorders

Research indicates that compounds similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride have been investigated for their potential in treating synucleinopathies, which include disorders like Parkinson's disease. A recent patent describes methods for using structurally related compounds to treat these conditions, suggesting that 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride could play a role in similar therapeutic strategies .

Synthesis of Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It has been noted that derivatives of 1-phenylpropanol, including those containing the 3-fluorophenyl group, are used to synthesize drugs like fluoxetine and nisoxetine, which are critical in treating depression and anxiety disorders . The ability to produce optically active forms of these compounds enhances their efficacy and safety profiles.

Case Study 1: Neurological Drug Development

A study conducted on compounds similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine demonstrated their effectiveness in modulating dopamine transporter activity. This modulation is crucial for developing treatments for psychostimulant abuse and other dopamine-related disorders . The findings suggest that fine-tuning the chemical structure can lead to improved therapeutic agents.

Case Study 2: Synthesis of Antidepressants

Research has shown that derivatives of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine can be synthesized to create more effective antidepressants. For instance, studies on fluoxetine derivatives indicate that modifying the phenyl groups enhances their binding affinity to serotonin transporters, thereby increasing their efficacy .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act primarily on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can affect various physiological and psychological processes, making the compound of interest for studying neurological functions and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Pharmacological Relevance Reference
3-(3-Fluorophenyl)-1-phenylpropan-1-amine HCl C₁₅H₁₅FClN 3-Fluorophenyl, phenylpropan-1-amine backbone Not reported Potential CNS activity (inferred)
(S)-1-(3-Fluorophenyl)propan-1-amine HCl C₉H₁₁FClN Chiral center (S), shorter alkyl chain Not reported Chiral intermediate in drug synthesis
Dapoxetine hydrochloride C₂₁H₂₃NO·HCl Naphthyloxy group, dimethylamino substitution 138–140 SSRI for premature ejaculation
1-(2-Aminoethyl)-3-(3-fluorophenyl)urea HCl C₁₀H₁₆N₃O₂FCl Urea linkage, aminoethyl side chain 180–210 β₁-selective adrenoceptor agonist
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl C₅H₇FClN Bicyclic scaffold, rigid structure Not reported Novel structural motif for CNS drugs

Key Observations:

  • Fluorine Positional Effects : Meta-fluorine substitution (as in the target compound) may reduce metabolic degradation compared to para-substituted analogues (e.g., Dapoxetine’s naphthyloxy group) due to steric and electronic differences .
  • Backbone Modifications: The phenylpropan-1-amine structure is shared with Dapoxetine, but the absence of a dimethylamino group in the target compound likely alters serotonin reuptake inhibition efficacy .
  • Chirality : Enantiomers like (S)-1-(3-Fluorophenyl)propan-1-amine HCl highlight the importance of stereochemistry in biological activity, though specific data for the target compound’s enantiomers are unavailable .

Biological Activity

3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with serotonin and dopamine transporters, as well as its implications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a phenylpropylamine backbone with a fluorophenyl substituent, which is known to influence its pharmacokinetic properties. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine often exhibit selective inhibition of neurotransmitter uptake, particularly serotonin (5-HT) and dopamine (DA) transporters. In several studies, derivatives of this compound have been shown to act as selective serotonin reuptake inhibitors (SSRIs) and dopamine transporter inhibitors (DATIs), which are crucial mechanisms for treating mood disorders and substance abuse.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Serotonin Uptake InhibitionInhibits reuptake at serotonin transporter
Dopamine Uptake InhibitionInhibits reuptake at dopamine transporter
Potential AntidepressantModulates neurotransmitter levels

Case Studies

  • Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant effects in animal models, correlating with increased serotonin levels in synaptic clefts. This suggests that 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride may have similar therapeutic potential.
  • Substance Abuse Treatment : Research on atypical DAT inhibitors has shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine. Compounds with structural similarities indicated a reduction in psychostimulant behaviors, highlighting a potential application for treating addiction disorders .

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride can be attributed to specific structural features:

  • Tertiary Amine : The presence of a tertiary amine is critical for binding to transporter proteins.
  • Fluorine Substitution : The fluorine atom enhances metabolic stability and affects the lipophilicity, which is beneficial for crossing the blood-brain barrier.

Table 2: Key Structural Features Affecting Activity

Structural FeatureEffect on ActivityReference
Tertiary AmineEssential for transporter binding
Fluorine SubstitutionImproves lipophilicity and stability

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride?

  • Methodology : The synthesis typically involves sequential steps such as amine alkylation, fluorophenyl group introduction, and salt formation. For example, analogous syntheses of arylcyclohexylamine derivatives employ catalytic hydrogenation or Grignard reactions for aryl group attachment, followed by hydrochloric acid treatment for salt formation . Reaction optimization should focus on solvent selection (e.g., dry toluene for moisture-sensitive steps), temperature control (e.g., reflux for 8–12 hours), and stoichiometric ratios of reagents like triethylamine to neutralize by-products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the fluorophenyl and propan-1-amine backbone .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₅H₁₅FClN) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
  • HPLC/Purity Analysis : Utilize reference standards (e.g., GC46590) to validate purity >98% for pharmacological studies .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology :

  • Reverse-Phase HPLC : With UV detection at 254 nm, using a C18 column and acetonitrile/water gradient elution. Compare retention times against certified reference materials .
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products. Monitor via LC-MS and quantify impurities like N-methylated by-products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interaction mechanisms?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to NMDA or sigma-1 receptors, leveraging structural analogs (e.g., PCP derivatives) as templates .
  • Quantum Chemical Calculations : Calculate electrostatic potentials and frontier molecular orbitals to rationalize fluorophenyl group effects on binding affinity .
  • MD Simulations : Assess dynamic interactions over nanosecond timescales to identify key residues (e.g., GluN1 subunits in NMDA receptors) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Dose-Response Profiling : Compare in vitro IC₅₀ values (e.g., receptor binding assays) with in vivo ED₅₀ (e.g., discriminative stimulus effects in rats) to account for bioavailability differences .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo effects .
  • Pharmacokinetic Modeling : Integrate parameters like plasma half-life and blood-brain barrier permeability using tools like GastroPlus .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to map impurity formation (e.g., dimerization by-products) .
  • Isolation via Preparative HPLC : Collect impurities and characterize them via NMR/MS for structural elucidation .
  • Genotoxic Risk Assessment : Follow ICH M7 guidelines to evaluate mutagenic potential of impurities using Ames tests .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

  • Methodology :

  • Rodent Behavioral Models : Use conditioned place preference (CPP) or Morris water maze to assess reward liability or cognitive effects, respectively. Dose ranges should align with plasma concentrations from PK studies .
  • Microdialysis : Measure neurotransmitter release (e.g., dopamine in striatum) post-administration to correlate behavior with neurochemical changes .
  • Safety Pharmacology : Include open-field tests for locomotor activity and rotarod assays for motor coordination .

Q. What advanced separation technologies improve yield in enantiomeric synthesis?

  • Methodology :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases for enantiomer resolution .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer, as demonstrated in propan-1-amine derivative syntheses .

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